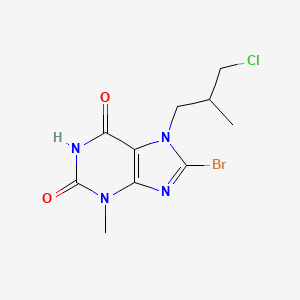
8-bromo-7-(3-chloro-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-bromo-7-(3-chloro-2-methylpropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Brivudine, is a synthetic nucleoside analogue that has been used in the treatment of herpes zoster virus (HZV) infections. The compound has been shown to have a potent antiviral activity against HZV, as well as other viruses such as herpes simplex virus (HSV), cytomegalovirus (CMV), and Epstein-Barr virus (EBV).
Scientific Research Applications
Unusual Reactions and Antidepressant Properties
Unusual Reaction Patterns : A study discovered that the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in DMF resulted in unexpected products, suggesting unique reactivity patterns that could be leveraged in synthetic chemistry for developing new compounds (Khaliullin & Shabalina, 2020).
Antidepressant Activity : Another significant finding relates to the synthesis of 8-cyclohexylamino-1-ethyl-3-methyl-7-(1,1-dioxothietan-3-yl)-1H-purine-2,6(3H,7H)-dione through a similar compound, demonstrating antidepressant activity. This suggests potential therapeutic applications of related purine derivatives (Khaliullin et al., 2017).
Brominated Compounds and Nucleoside Interactions
- Brominated Derivatives in Algal Extracts : Research on the red alga Rhodomela confervoides yielded new bromophenols coupled with nucleoside base derivatives, highlighting the role of brominated compounds in natural product chemistry and their potential bioactive properties (Ma et al., 2007).
Base Stacking and Conformation
- Impact on Base Stacking : The crystal structure analysis of 8-bromoguanosine dihydrate demonstrated that halogen substituents, such as bromine, can significantly affect solid-state base stacking patterns in nucleic acids, suggesting implications for the design of nucleoside analogs with altered stacking interactions (Bugg & Thewalt, 1969).
properties
IUPAC Name |
8-bromo-7-(3-chloro-2-methylpropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN4O2/c1-5(3-12)4-16-6-7(13-9(16)11)15(2)10(18)14-8(6)17/h5H,3-4H2,1-2H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRQDACBYWLJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

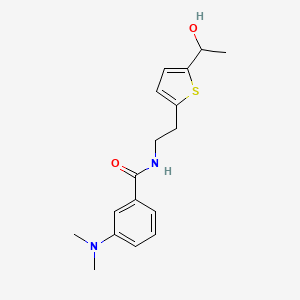
![3-(2-methoxyphenyl)-9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2720754.png)
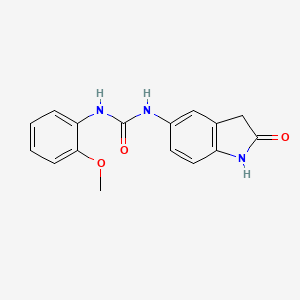



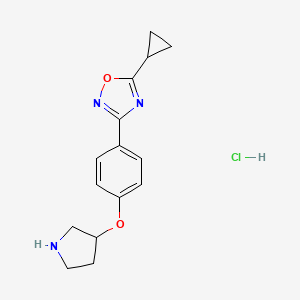
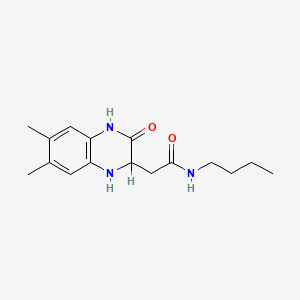
![3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2720763.png)
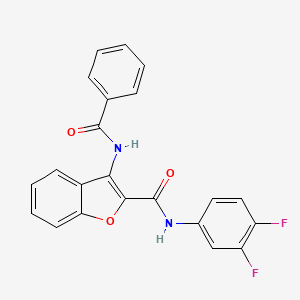
![Ethyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2720766.png)

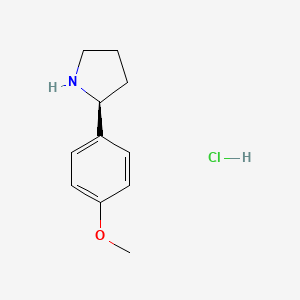
![3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2720771.png)